molecular formula C18H21N5O3 B2504501 2,4-Dimethyl-6-(3-propoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 946360-86-7

2,4-Dimethyl-6-(3-propoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No. B2504501
CAS RN: 946360-86-7
M. Wt: 355.398
InChI Key: POILTKFWGHUSDP-UHFFFAOYSA-N
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Description

The compound "2,4-Dimethyl-6-(3-propoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione" is a structurally complex molecule that appears to be related to a class of compounds known for their potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar molecules and their synthesis, molecular structures, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related imidazole derivatives is well-documented in the literature. For instance, the paper titled "Easy Synthesis of trans-4,5-Dihydroxy-2-imidazolidinone and 2,4-Dimethylglycoluril" describes a simple and efficient synthesis protocol for 2,4-dimethylglycoluril, which is a related compound. This synthesis involves the formation of trans-4,5-dihydroxy-2-imidazolidinone and addresses the reduction of contamination with decomposition products . Although the specific synthesis of the compound is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is a key factor in their biological activity. The paper "Synthesis and molecular structure of 1,4-dimethyl-4,5,7,8-tetrahydro-6H-imidazo[4,5-e][1,4]-diazepine-5,8-dithione" provides insights into the molecular and crystal structures of a related compound, determined by X-ray structure analysis and PMR spectroscopy. The study found that the 7-membered heterocycle exhibits a boat conformation in the crystal and undergoes interconversion in solution . This information is valuable for understanding the conformational dynamics of similar compounds, including the one under analysis.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, solubility, and stability are crucial for the practical application of any chemical compound. The paper on the synthesis of 1,4-dimethyl-4,5,7,8-tetrahydro-6H-imidazo[4,5-e][1,4]-diazepine-5,8-dithione reports a melting point of 268–269 °C, indicating a relatively high thermal stability . While the exact properties of "this compound" are not provided, similar compounds in the imidazole class typically exhibit good thermal stability and a range of solubilities depending on their functional groups.

Scientific Research Applications

Synthesis and Structural Analysis

Research in the synthesis of heterocyclic compounds, such as imidazoles and purines, often explores novel synthetic pathways and characterizes the resulting compounds through techniques like X-ray crystallography. For instance, Mukherjee-Müller et al. (1979) detailed reactions of 3-dimethylamino-2,2-dimethyl-2H-azirine with NH-acidic heterocycles to synthesize 4H-imidazole derivatives, with structures confirmed by X-ray crystallography (Mukherjee-Müller et al., 1979). Such studies are fundamental in expanding the toolkit for creating new compounds with potential applications in various fields, including medicinal chemistry and material science.

Potential Applications in Medicinal Chemistry

The design and synthesis of imidazole and purine derivatives often target the development of new pharmacologically active molecules. For example, research on the synthesis of imidazo[2,1-f]purine-2,4-dione derivatives by Zagórska et al. (2009) explored compounds with potential anxiolytic and antidepressant activities, highlighting the relevance of structural modifications in heterocyclic chemistry to therapeutic applications (Zagórska et al., 2009).

Applications in Material Science

Heterocyclic compounds, particularly those with imidazole and purine frameworks, also find applications in material science. For instance, the study by Shi et al. (2015) on dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks demonstrated their potential use as fluorescence sensors for benzaldehyde-based derivatives (Shi et al., 2015). This research underscores the versatility of heterocyclic compounds in developing new materials with specific sensing capabilities.

Mechanism of Action

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Safety and Hazards

Safety and hazards of imidazole compounds can vary widely depending on their specific structure. For example, some imidazole compounds may cause skin irritation or serious eye irritation .

Future Directions

Imidazole compounds have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research will likely continue to explore the synthesis and applications of these compounds .

properties

IUPAC Name

2,4-dimethyl-6-(3-propoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-4-10-26-13-7-5-6-12(11-13)22-8-9-23-14-15(19-17(22)23)20(2)18(25)21(3)16(14)24/h5-7,11H,4,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POILTKFWGHUSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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